

Application Notes and Protocols for Catalpol Extraction from *Catalpa bignonioides*

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Compound of Interest

Compound Name: *Catalpin*

Cat. No.: B223965

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Introduction

Catalpa bignonioides, commonly known as the southern catalpa or Indian bean tree, is a source of various bioactive compounds, with the iridoid glycoside catalpol being of significant interest for its potential therapeutic properties.[1] Catalpol has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects. These application notes provide detailed protocols for the extraction, purification, and quantification of catalpol from the fruits and leaves of *Catalpa bignonioides*. The protocols are designed to be adaptable for both small-scale laboratory research and larger-scale drug development processes.

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of catalpol from *Catalpa bignonioides*.

Parameter	Method	Plant Material	Value	Reference
Extraction Yield	Hot Water Extraction	Fresh Fruits	1.4% (of fresh material)	[2]
Methanol Extraction	Dried Fruits	Not specified	[3]	
Catalpol Purity	Vacuum Liquid Chromatography	Fresh Fruit Extract	>90% (estimated from standard purity)	[4]
Silica Gel Column Chromatography	Dried Fruit Extract	Not specified	[3]	
HPLC Quantification				
Column	C18	-	-	
Mobile Phase	Acetonitrile/Water with formic or phosphoric acid	-	-	
Flow Rate	0.4 - 1.0 mL/min	-	-	
Detection Wavelength	210 nm	-	-	

Experimental Protocols

Protocol 1: Conventional Extraction and Purification of Catalpol from Fresh Fruits

This protocol is based on a validated method for extracting catalpol from fresh *Catalpa bignonioides* fruits.

1. Materials and Equipment:

- Fresh, green *Catalpa bignonioides* fruits

- Deionized water
- n-Butanol
- Silica gel (for vacuum liquid chromatography)
- Dichloromethane
- Methanol
- Blender or homogenizer
- Heating mantle and reflux apparatus
- Separatory funnel
- Rotary evaporator
- Vacuum liquid chromatography (VLC) apparatus
- Thin-layer chromatography (TLC) plates and developing chamber
- Analytical balance
- Glassware (beakers, flasks, etc.)

2. Extraction Procedure:

- Wash the fresh fruits thoroughly and chop them into small pieces.
- Homogenize the fruit material with deionized water in a blender.
- Transfer the homogenate to a flask and perform a decoction by boiling for a specified period (e.g., 2 hours).
- Filter the aqueous extract to remove solid plant material.
- Concentrate the aqueous extract using a rotary evaporator.

3. Liquid-Liquid Extraction:

- Transfer the concentrated aqueous extract to a separatory funnel.
- Perform successive extractions with n-butanol.
- Combine the n-butanol fractions and concentrate them using a rotary evaporator to obtain the crude extract.

4. Purification by Vacuum Liquid Chromatography (VLC):

- Prepare a VLC column with silica gel.
- Dissolve the crude n-butanol extract in a minimal amount of the initial mobile phase.
- Load the dissolved extract onto the VLC column.
- Elute the column with a solvent system of increasing polarity, for example, a gradient of dichloromethane and methanol.
- Collect fractions and monitor the separation using TLC.
- Combine the fractions containing pure catalpol, identified by comparison with a standard.
- Evaporate the solvent from the combined fractions to obtain purified catalpol.

Protocol 2: General Protocol for Ultrasound-Assisted Extraction (UAE) of Catalpol

This is a general protocol for the extraction of iridoid glycosides and should be optimized for *Catalpa bignonioides*.

1. Materials and Equipment:

- Dried and powdered *Catalpa bignonioides* leaves or fruits.
- Ethanol (e.g., 68%) or methanol (e.g., 30%)

- Ultrasonic bath or probe sonicator
- Filtration apparatus
- Rotary evaporator

2. Extraction Procedure:

- Mix the powdered plant material with the chosen solvent in a flask. A common solvent-to-solid ratio is 10:1 to 30:1 (v/w).
- Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
- Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-60 minutes) and temperature (e.g., 40-60°C). These parameters need to be optimized.
- After sonication, filter the extract to remove the solid plant material.
- The extraction can be repeated on the plant residue to increase the yield.
- Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude extract.

Protocol 3: General Protocol for Microwave-Assisted Extraction (MAE) of Catalpol

This is a general protocol for the extraction of iridoid glycosides and should be optimized for *Catalpa bignonioides*.

1. Materials and Equipment:

- Dried and powdered *Catalpa bignonioides* leaves or fruits.
- Ethanol (e.g., 72%)
- Microwave extraction system
- Filtration apparatus

- Rotary evaporator

2. Extraction Procedure:

- Place the powdered plant material in a microwave-safe extraction vessel.
- Add the extraction solvent. A typical liquid-to-sample ratio is 15:1 (mL/g).
- Set the microwave power (e.g., 400 W) and extraction time (e.g., 10 minutes). These parameters require optimization.
- After extraction, allow the vessel to cool and then filter the extract.
- The extraction can be performed multiple times for higher yield.
- Combine the filtrates and remove the solvent using a rotary evaporator to get the crude extract.

Protocol 4: Quantification of Catalpol using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of catalpol, which should be validated for the specific matrix.

1. Materials and Equipment:

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μ m)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or phosphoric acid (HPLC grade)
- Catalpol standard ($\geq 98\%$ purity)

- Syringe filters (0.45 μ m)

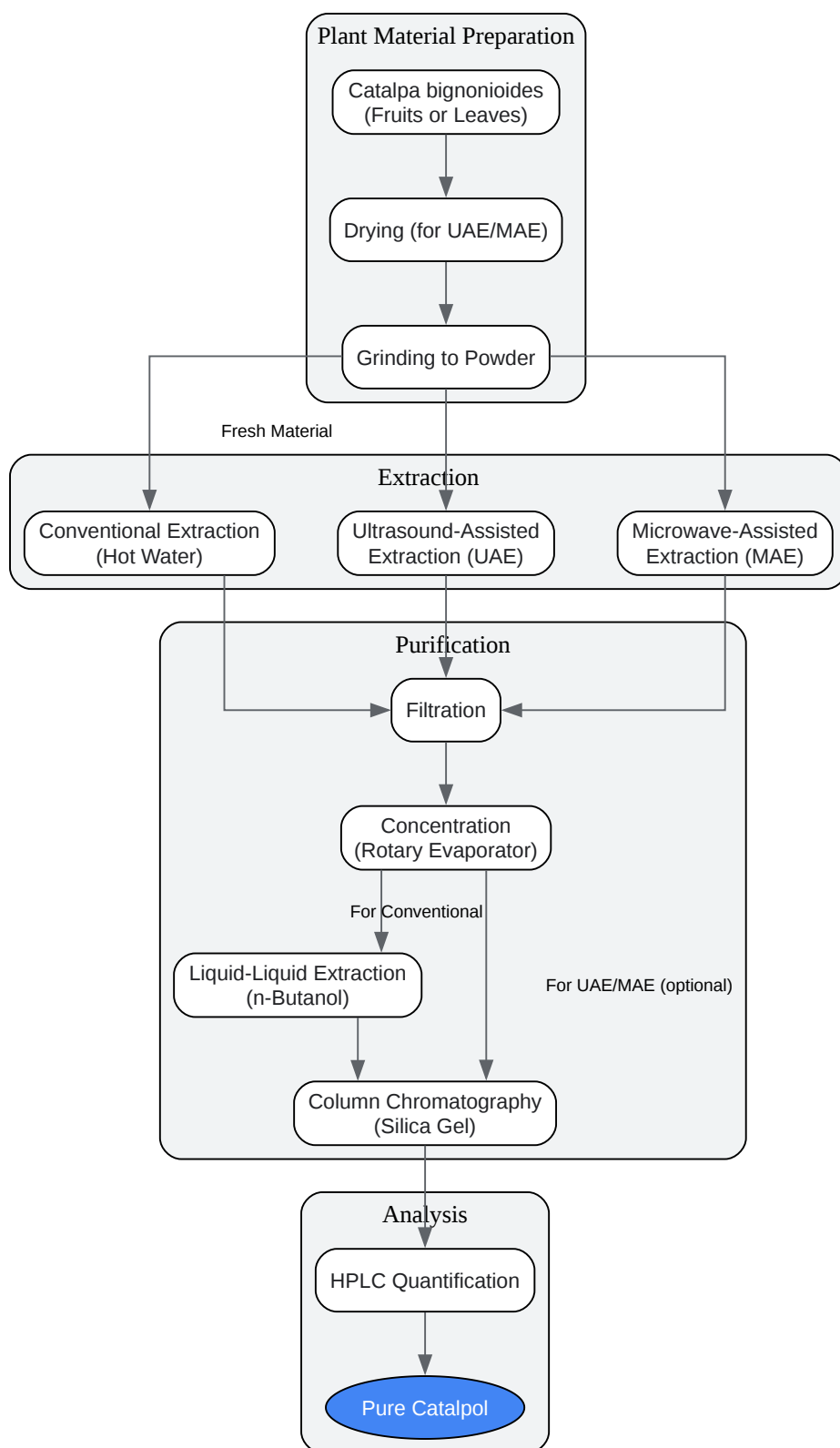
2. Chromatographic Conditions:

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing a small percentage of acid (e.g., 0.1% formic acid or 0.1% phosphoric acid). A common starting point is a low concentration of acetonitrile (e.g., 5-10%) in water.
- Flow Rate: 0.8 - 1.0 mL/min.
- Column Temperature: 25-30 $^{\circ}$ C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10-20 μ L.

3. Procedure:

- Prepare a stock solution of the catalpol standard in the mobile phase.
- Create a series of calibration standards by diluting the stock solution.
- Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 μ m syringe filter, and inject into the HPLC.
- Inject the calibration standards to generate a calibration curve.
- Identify the catalpol peak in the extract chromatogram by comparing the retention time with the standard.
- Quantify the amount of catalpol in the extract using the calibration curve.

Mandatory Visualization



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Caption: Workflow for Catalpol Extraction and Analysis.

Signaling Pathways and Logical Relationships

The extraction of catalpol does not directly involve biological signaling pathways. The logical relationship in this context is the experimental workflow itself, as depicted in the diagram above. The process follows a logical sequence from raw plant material to the purified and quantified active compound. The choice of extraction method (conventional, UAE, or MAE) will influence the efficiency and subsequent purification steps. Each step is critical for achieving a high yield and purity of the final product.

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